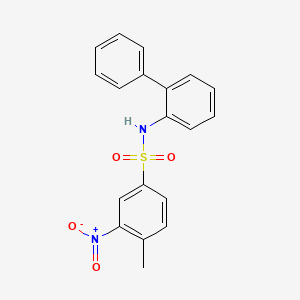![molecular formula C16H23NO4S B5033955 8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5033955.png)
8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic structure provides stability and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 8-(2,3,4,5,6-Pentamethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
- 8-[(4-Methylbenzene)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Uniqueness
8-(2,4,6-Trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for certain applications .
Properties
IUPAC Name |
8-(2,4,6-trimethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12-10-13(2)15(14(3)11-12)22(18,19)17-6-4-16(5-7-17)20-8-9-21-16/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCNTUWMIHZTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
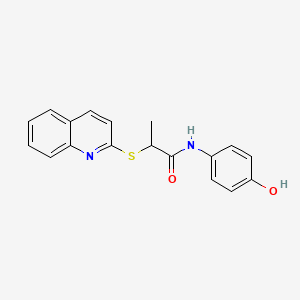
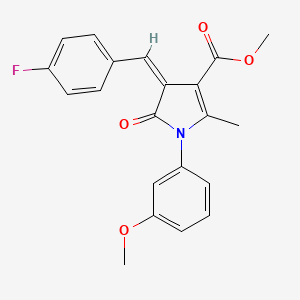
![2-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B5033888.png)
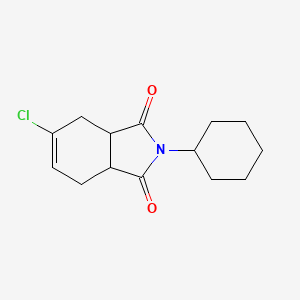
![1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5033909.png)
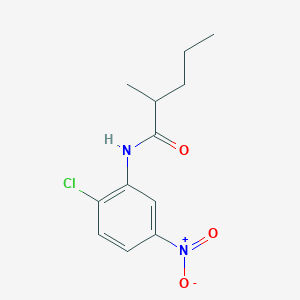
![2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B5033917.png)
![[1-(3-phenylbutyl)-2-piperidinyl]methanol](/img/structure/B5033921.png)
![4-methyl-4-(5-methylfuran-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentan-2-amine](/img/structure/B5033924.png)
![2-[1-OXO-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-3-PHENYLPROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5033926.png)
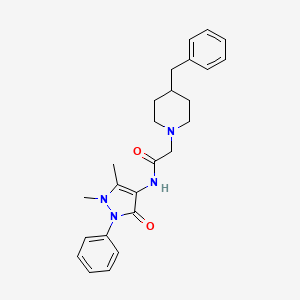
![N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine](/img/structure/B5033936.png)
![1-[5-(2-tert-butylphenoxy)pentyl]piperidine](/img/structure/B5033961.png)
